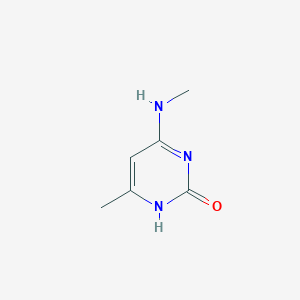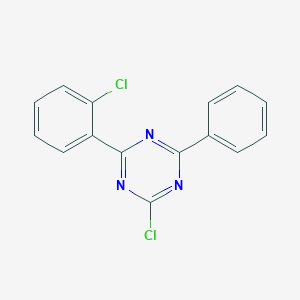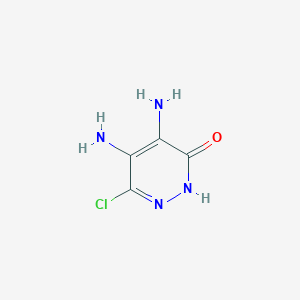
(5-(Trifluoromethyl)pyrimidin-2-yl)methanamine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(Trifluoromethyl)pyrimidin-2-yl)methanamine hydrobromide is a chemical compound with significant applications in various fields of scientific research. It is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a methanamine group. The hydrobromide salt form enhances its stability and solubility, making it suitable for various experimental conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Trifluoromethyl)pyrimidin-2-yl)methanamine hydrobromide typically involves the following steps:
Formation of the Pyrimidine Ring: The initial step involves the formation of the pyrimidine ring through a cyclization reaction. This can be achieved by reacting appropriate precursors such as 2-cyanopyridine with reagents like ammonia or amines under controlled conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid. This step often requires the presence of a catalyst and specific reaction conditions to ensure the selective introduction of the trifluoromethyl group.
Formation of Methanamine Group: The methanamine group is introduced through a nucleophilic substitution reaction. This involves reacting the intermediate compound with a suitable amine source under controlled conditions.
Conversion to Hydrobromide Salt: The final step involves converting the free base to its hydrobromide salt form by reacting it with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
(5-(Trifluoromethyl)pyrimidin-2-yl)methanamine hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles like amines, thiols, or halides; reactions are conducted in polar solvents under mild to moderate conditions.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups like hydroxyl or carbonyl.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the original substituents.
Wissenschaftliche Forschungsanwendungen
(5-(Trifluoromethyl)pyrimidin-2-yl)methanamine hydrobromide has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Wirkmechanismus
The mechanism of action of (5-(Trifluoromethyl)pyrimidin-2-yl)methanamine hydrobromide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride: Similar structure with a pyridine ring instead of a pyrimidine ring.
(5-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride: Another variant with a pyridine ring and two hydrochloride groups.
Uniqueness
(5-(Trifluoromethyl)pyrimidin-2-yl)methanamine hydrobromide is unique due to the presence of the pyrimidine ring, which imparts distinct electronic and steric properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C6H7BrF3N3 |
|---|---|
Molekulargewicht |
258.04 g/mol |
IUPAC-Name |
[5-(trifluoromethyl)pyrimidin-2-yl]methanamine;hydrobromide |
InChI |
InChI=1S/C6H6F3N3.BrH/c7-6(8,9)4-2-11-5(1-10)12-3-4;/h2-3H,1,10H2;1H |
InChI-Schlüssel |
TVXKJYMWVKLSGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=N1)CN)C(F)(F)F.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-3-Bromo-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B13107658.png)
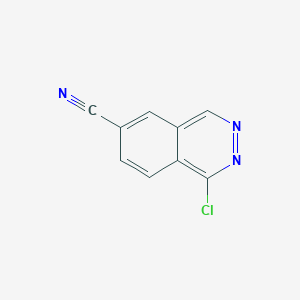
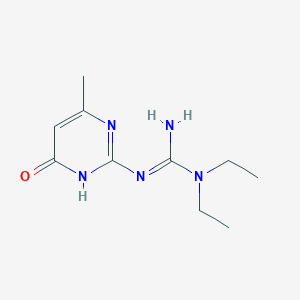
![2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13107666.png)



